3-[(2-Acetylhydrazinyl)carbonyl]benzoic acid
Overview
Description
3-[(2-Acetylhydrazinyl)carbonyl]benzoic acid (3-AHB) is a synthetic organic compound that has been used in various scientific research applications. It is a derivative of benzoic acid and has been found to have a variety of biochemical and physiological effects.
Mechanism of Action
The mechanism of action of 3-[(2-Acetylhydrazinyl)carbonyl]benzoic acid is not fully understood. However, it is believed that it acts as an inhibitor of various enzymes, including cytochrome P450 enzymes. Additionally, it has been found to inhibit the transport of drugs across cell membranes, as well as to inhibit the activity of various ion channels.
Biochemical and Physiological Effects
This compound has been found to have a variety of biochemical and physiological effects. It has been found to inhibit the activity of several enzymes, including cytochrome P450 enzymes. Additionally, it has been found to inhibit the transport of drugs across cell membranes, as well as to inhibit the activity of various ion channels. Additionally, it has been found to have anti-inflammatory, anti-oxidative, and anti-cancer effects.
Advantages and Limitations for Lab Experiments
The use of 3-[(2-Acetylhydrazinyl)carbonyl]benzoic acid in lab experiments has several advantages. It is a relatively inexpensive compound, and it is readily available. Additionally, it is a relatively stable compound, and it is easy to store and handle.
However, there are also some limitations to the use of this compound in lab experiments. It is a relatively non-specific inhibitor, and it can inhibit the activity of multiple enzymes. Additionally, it can cause the accumulation of toxic metabolites, and it can cause cytotoxicity at high concentrations.
Future Directions
The future research on 3-[(2-Acetylhydrazinyl)carbonyl]benzoic acid could focus on further elucidating its mechanism of action, as well as its biochemical and physiological effects. Additionally, further research could focus on optimizing the synthesis of this compound, as well as on developing new methods of synthesis. Additionally, further research could focus on developing new applications for this compound, such as in the synthesis of drugs and other pharmaceuticals. Finally, further research could focus on developing new methods of using this compound in lab experiments, such as in the study of enzyme kinetics, the structure and function of proteins, and the metabolism and transport of drugs.
Synthesis Methods
3-[(2-Acetylhydrazinyl)carbonyl]benzoic acid can be synthesized using a variety of methods. One of the most common synthesis methods is the reaction of benzoic acid with 2-acetylhydrazine in aqueous acetic acid. This reaction yields this compound and water as the main products. Other methods of synthesis include the reaction of benzoic acid with 2-acetylhydrazine in ethanol, the reaction of benzoic acid with 2-acetylhydrazine in pyridine, and the reaction of benzoic acid with 2-acetylhydrazine in dimethylformamide.
Scientific Research Applications
3-[(2-Acetylhydrazinyl)carbonyl]benzoic acid has been used in a variety of scientific research applications. It has been used in the synthesis of various organic compounds, as well as in the synthesis of drugs and other pharmaceuticals. Additionally, it has been used in the study of enzyme kinetics, as well as in the study of the structure and function of proteins. It has also been used in the study of the metabolism and transport of drugs, as well as in the study of the biochemical and physiological effects of drugs.
properties
IUPAC Name |
3-(acetamidocarbamoyl)benzoic acid | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O4/c1-6(13)11-12-9(14)7-3-2-4-8(5-7)10(15)16/h2-5H,1H3,(H,11,13)(H,12,14)(H,15,16) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DBFOIKSXCRQVIX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NNC(=O)C1=CC(=CC=C1)C(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00299730 | |
Record name | 3-[(2-acetylhydrazinyl)carbonyl]benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00299730 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
67704-14-7 | |
Record name | NSC132323 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=132323 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 3-[(2-acetylhydrazinyl)carbonyl]benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00299730 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.